(Piperidin-1-ium-1-ylidene)(piperidin-1-yl)ethane(dithioate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 160483 is a compound of interest in various scientific fields due to its unique chemical properties and potential applications
Vorbereitungsmethoden
The synthesis of NSC 160483 involves specific synthetic routes and reaction conditions. The preparation methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
NSC 160483 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
NSC 160483 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions. In biology, it is studied for its potential effects on cellular processes and its use in drug development. In medicine, NSC 160483 is being investigated for its potential therapeutic effects in treating various diseases. In industry, it is used in the production of various chemical products.
Wirkmechanismus
The mechanism of action of NSC 160483 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which NSC 160483 is used.
Vergleich Mit ähnlichen Verbindungen
NSC 160483 can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with similar chemical structures or properties
Conclusion
NSC 160483 is a compound with significant potential in various scientific fields Its unique chemical properties and potential applications make it a valuable subject of study in chemistry, biology, medicine, and industry
Eigenschaften
CAS-Nummer |
3984-35-8 |
---|---|
Molekularformel |
C12H20N2S2 |
Molekulargewicht |
256.4 g/mol |
IUPAC-Name |
2-piperidin-1-ium-1-ylidene-2-piperidin-1-ylethanedithioate |
InChI |
InChI=1S/C12H20N2S2/c15-12(16)11(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H2 |
InChI-Schlüssel |
KVCNVLBNDTWFAY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C(=[N+]2CCCCC2)C(=S)[S-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.